molecular formula C9H11NO3 B3055182 3-(3-Nitrophenyl)propan-1-ol CAS No. 63307-44-8

3-(3-Nitrophenyl)propan-1-ol

Cat. No. B3055182
CAS RN: 63307-44-8
M. Wt: 181.19 g/mol
InChI Key: ULRDXMHMSLAYDJ-UHFFFAOYSA-N
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Description

“3-(3-Nitrophenyl)propan-1-ol” is an organic compound that belongs to the class of nitrophenyl ethers . It is also known as “(1S)-1-(3-nitrophenyl)propan-1-ol” with a CAS Number of 188770-83-4 . It has a molecular weight of 181.19 .


Synthesis Analysis

The synthesis of “3-(3-Nitrophenyl)propan-1-ol” or similar compounds often involves the use of photolabile protecting groups . For example, a structural modification was carried out based on the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) photolabile protecting group to synthesize a series of derivatives . A two-step synthesis of a similar compound, 1-(3-nitrophenyl)propan-1-one, from benzene has also been reported .


Molecular Structure Analysis

The molecular structure of “3-(3-Nitrophenyl)propan-1-ol” can be represented by the formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 .


Physical And Chemical Properties Analysis

“3-(3-Nitrophenyl)propan-1-ol” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Absolute Configuration : The compound 2-(α-hydroxy)aryl acrylate esters, closely related to 3-(3-Nitrophenyl)propan-1-ol, was used for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. The synthesis involved conversion of the laevorotatory enantiomer and established the absolute configuration of related compounds through specific rotations and X-ray crystallography (Drewes et al., 1992).

  • Influence on Reaction Rates and Mechanisms : Research on a similar compound, 2-tert-butyl-3-(NN-dimethylamino)propan-1-ol, demonstrated that enforced intramolecular hydrogen bonding influences both the rate and mechanism of catalyzed acyl transfer in certain reactions (Steels et al., 1993).

Applications in Drug Discovery and Biological Studies

  • Synthesis of Derivatives for Molecular Docking Studies : A study involving the synthesis of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives for Michael addition to nitro-olefins demonstrated the potential for these compounds in drug discovery. These derivatives were used in molecular docking studies, with particular focus on their interaction with proteins involved in steroid biosynthesis pathways (Ahamed et al., 2017).

  • Synthesis of Chiral Trichloromethyl Propargyl Alcohols : A novel chiral amino alcohol-based ligand, closely related to 3-(3-Nitrophenyl)propan-1-ol, was developed for the asymmetric alkynylation of chloral. The resulting chiral adducts were transformed into intermediate compounds with potential pharmaceutical applications (Jiang & Si, 2004).

Material Science and Industrial Applications

  • Use in Corrosion Inhibition : A compound structurally similar to 3-(3-Nitrophenyl)propan-1-ol, yttrium 3-(4-nitrophenyl)-2-propenoate, demonstrated effective corrosion inhibition properties for copper alloys in chloride solutions, showcasing the potential of such compounds in industrial applications (Nam et al., 2016).

  • Photolabile Protecting Group in Peptide Synthesis : A modified version of 2-(o-nitrophenyl) propan-1-ol, named 3-(o-Nitrophenyl) butan-2-ol (Npb-OH), was found to be an effective photolabile protecting group in solid-phase peptide synthesis (SPPS). It was applied in the synthesis of cyclic peptides, highlighting its utility in peptide chemistry (Chen et al., 2022).

  • Biodiesel Production : The lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol as an acyl acceptor demonstrated the industrial applicability of related compounds in renewable energy sources (Modi et al., 2006).

Safety And Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

Future Directions

Future research directions could involve identifying more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . The study of long-acting peptide drugs has become a hot topic, and the cyclization of polypeptides can stabilize its dominant configuration, effectively improving its stability against proteases and, thereby, its pharmacokinetic properties and biological activity .

properties

IUPAC Name

3-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDXMHMSLAYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462605
Record name 3-(3-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)propan-1-ol

CAS RN

63307-44-8
Record name 3-(3-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(3-Nitrophenyl)propionic acid (1.00 g) was dissolved in tetrahydrofuran (20 ml), and a tetrahydrofuran-borane.tetrahydrofuran solution (1 mol/l, 7.25 ml) was added dropwise to the mixture under ice-cooling. The mixture was stirred under ice-cooling for 30 min, and further at room temperature for 2.5 hr. Water was added to the reaction mixture, and 1 mol/1 aqueous hydrochloric acid solution was added. The mixture was extracted with ethyl acetate, washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography to give the object product (220 mg) as a yellow oil.
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Synthesis routes and methods II

Procedure details

3-(3-Nitrophenyl)propanoic acid (3.0 g, 15 mmol) was dissolved in dry tetrahydrofuran (7.6 mL) in a flame-dried flask and cooled in an ice bath. A solution of borane in tetrahydrofuran (20 mL, 20 mmol, 1.0 M) was added dropwise over a period of 30 minutes. The reaction mixture was stirred for an additional 2 hours at rt, then quenched slowly with ice water, and followed by an addition of ether (40 mL). The ether layer was washed with water and saturated aqueous solution of NaHCO3 successively, dried, and concentrated to give the desired product as a yellow gel (2.7 g, 97%).
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
O Pinto, J Sardinha, PD Vaz, F Piedade… - Journal of medicinal …, 2011 - ACS Publications
Intramolecular cyclization via nitrenium ion of 2-phenylpentanoic/2-phenylbutanoic acid esters with a terminal p-azidophenyl group gives direct access to tetrahydronaphthalene lignan …
Number of citations: 27 pubs.acs.org
M Kumar, A Kumar, M Rizvi, M Mane… - European Journal of …, 2014 - Wiley Online Library
A tandem asymmetric cross‐aldol reaction involving the in situ generation of acetaldehyde from vinyl acetate has been developed that may resolve the challenges associated with the …
P Jain, DS Bele - International Journal of Pharmacy & Life …, 2017 - search.ebscohost.com
Malaria imposes a heavy social burden that has delayed economic development in regions where it is endemic. As resistance is being common to all the existing drugs available, there …
Number of citations: 0 search.ebscohost.com
RP Tripathi, N Saxena, VK Tiwari, SS Verma… - Bioorganic & medicinal …, 2006 - Elsevier
A total of 42 benzyl- and pyridylmethyl amines were synthesized either by reductive amination of aromatic/heteroaromatic aldehydes with amines or by conjugate addition of amines to …
Number of citations: 30 www.sciencedirect.com
A İşleyen - 2007 - open.metu.edu.tr
An unexpected tricyclic ether formation instead of acetate addition to the double bond of a norbornene derivative aroused our interest to explore the mechanism of this reaction. …
Number of citations: 5 open.metu.edu.tr
L Yang, X Li, Y Wang, C Li, X Wu, Z Zhang, X Xie - Tetrahedron, 2020 - Elsevier
Chlorinated iminium chlorides have been identified to promote the highly efficient and selective mono-chlorination of unsymmetrical vicinal diols. Vilsmeier reagent, namely, (…
Number of citations: 2 www.sciencedirect.com
Y Lu - 2007 - search.proquest.com
The sigma receptor is a unique receptor family with two subtypes: sigma-1 and sigma-2. Both of the two subtype receptors are widely distributed in the central nervous system (CNS). …
Number of citations: 2 search.proquest.com

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